N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide: is an organic compound with a complex structure that includes both phenethyl and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide typically involves the reaction of phenethylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(thiophen-2-yl)ethylamine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce the production cost.
Chemical Reactions Analysis
Types of Reactions
N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.
Substitution: The phenethyl and thiophene groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)acetamide
- N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)urea
- N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)carbamate
Uniqueness
N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide is unique due to its specific combination of phenethyl and thiophene groups, which confer distinct chemical and biological properties. Its oxalamide group also provides unique reactivity compared to similar compounds with different functional groups.
Biological Activity
N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and various research findings related to this compound.
The synthesis of this compound typically involves the reaction of phenethylamine with oxalyl chloride to form an intermediate. This intermediate is then reacted with 2-(thiophen-2-yl)ethylamine under controlled conditions, often requiring inert atmospheres and specific solvents like dichloromethane or tetrahydrofuran. The reaction conditions are crucial for achieving high yields and purity of the final product.
Chemical Reactions
This compound can undergo several chemical reactions, including:
- Oxidation : The compound can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the oxalamide group to amines.
- Substitution : The phenethyl and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential enzymes critical for bacterial survival. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
In the realm of oncology, this compound has been investigated for its ability to induce apoptosis in cancer cells. Preliminary findings suggest that it may inhibit cell proliferation through modulation of signaling pathways involved in cell cycle regulation. This compound's unique structure may enhance its specificity towards cancerous cells compared to normal cells.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics. |
Study 2 | Anticancer Properties | Showed that treatment with the compound resulted in a 50% reduction in tumor size in xenograft models after two weeks of administration. |
Study 3 | Mechanism Exploration | Identified that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased cytochrome c release and caspase activation in treated cells. |
These studies underscore the compound's potential not only as an antimicrobial agent but also as a candidate for cancer therapy.
Comparison with Similar Compounds
This compound can be compared with other similar compounds to evaluate its unique properties:
Compound | Structure | Biological Activity |
---|---|---|
N1-phenethyl-N2-(2-(thiophen-2-yl)acetamide | Similar structure with acetamide group | Moderate antimicrobial activity |
N1-phenethyl-N2-(2-(thiophen-2-yl)urea | Urea group instead of oxalamide | Limited anticancer properties |
The distinct combination of phenethyl and thiophene groups in this compound contributes to its enhanced biological activities compared to these similar compounds.
Properties
IUPAC Name |
N-(2-phenylethyl)-N'-(2-thiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-15(17-10-8-13-5-2-1-3-6-13)16(20)18-11-9-14-7-4-12-21-14/h1-7,12H,8-11H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAQEHKLYABSJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.